molecular formula C24H34N2O2 B12645396 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- CAS No. 85239-29-8

2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)-

Cat. No.: B12645396
CAS No.: 85239-29-8
M. Wt: 382.5 g/mol
InChI Key: DNNHUAFLXMCDHZ-UHFFFAOYSA-N
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Description

2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- is a complex organic compound that features a combination of a propanol group, a dicyclohexylamino group, and a quinolinyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- typically involves multi-step organic reactions. The starting materials might include 2-propanol, dicyclohexylamine, and 8-hydroxyquinoline. The reaction conditions would likely involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- can undergo various types of chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinolinyloxy group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the specific reaction, but could include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the propanol group would yield a ketone or aldehyde, while reduction of the quinolinyloxy group could yield a different quinoline derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other derivatives of propanol, dicyclohexylamine, or quinoline. Examples could be:

  • 2-Propanol derivatives with different substituents.
  • Dicyclohexylamine derivatives with different functional groups.
  • Quinolinyloxy compounds with variations in the quinoline structure.

Uniqueness

The uniqueness of 2-Propanol 1-(dicyclohexylamino)-3-(8-quinolinyloxy)- lies in its specific combination of functional groups, which could confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

85239-29-8

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-(dicyclohexylamino)-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C24H34N2O2/c27-22(18-28-23-15-7-9-19-10-8-16-25-24(19)23)17-26(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h7-10,15-16,20-22,27H,1-6,11-14,17-18H2

InChI Key

DNNHUAFLXMCDHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(COC2=CC=CC3=C2N=CC=C3)O)C4CCCCC4

Origin of Product

United States

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